

Physical and chemical properties of 4-Bromo-2,5-difluorobenzaldehyde

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Compound of Interest

Compound Name: 4-Bromo-2,5-difluorobenzaldehyde

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An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Bromo-2,5-difluorobenzaldehyde**, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.^[1] This document outlines its chemical structure, physical characteristics, spectral data, synthesis and purification protocols, and safety information.

Chemical Identity and Physical Properties

4-Bromo-2,5-difluorobenzaldehyde is a substituted aromatic aldehyde with the molecular formula $C_7H_3BrF_2O$.^{[2][3]} Its structure features a benzene ring substituted with a bromine atom, two fluorine atoms, and a formyl group.

Table 1: Physical and Chemical Properties of **4-Bromo-2,5-difluorobenzaldehyde**

Property	Value	Reference
CAS Number	357405-75-5	[2]
Molecular Formula	C ₇ H ₃ BrF ₂ O	[2][3]
Molecular Weight	221.00 g/mol	[2][3]
Appearance	Off-white to faint yellow crystalline solid	[4]
Boiling Point	237 °C	[4]
Density	1.758 g/cm ³	[4]
Flash Point	97 °C	[4]
Melting Point	76-81 °C (for the related isomer 4-Bromo-2,6-difluorobenzaldehyde)	
Solubility	Expected to be slightly soluble in water and soluble in common organic solvents like ethanol, ether, and chloroform.	[3]
Storage	Store under inert gas (nitrogen or argon) at 2-8°C.[4]	

Spectroscopic Properties

Detailed experimental spectra for **4-Bromo-2,5-difluorobenzaldehyde** are not readily available in the public domain. However, based on the analysis of its structural analogs, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton and the two aromatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts for **4-Bromo-2,5-difluorobenzaldehyde**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
Aldehydic (-CHO)	~10.30	Doublet	Expected coupling to the ortho fluorine atom (~2.8 Hz)
Aromatic (H-3)	~7.62	Doublet of Doublets	J(H-F) and J(H-H)
Aromatic (H-6)	~7.50	Doublet of Doublets	J(H-F) and J(H-H)

Note: The chemical shifts are based on data reported in a patent for this compound.^[4] The exact coupling patterns will be complex due to couplings with the fluorine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for **4-Bromo-2,5-difluorobenzaldehyde**

Carbon	Predicted Chemical Shift (δ , ppm)
Aldehydic (C=O)	185 - 195
Aromatic (C-Br)	110 - 120 (with C-F coupling)
Aromatic (C-F)	150 - 165 (with C-F coupling)
Aromatic (C-H)	115 - 130 (with C-F coupling)
Aromatic (C-CHO)	130 - 140 (with C-F coupling)

Note: The chemical shifts for the fluorinated carbons will appear as doublets due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Absorption Frequencies for **4-Bromo-2,5-difluorobenzaldehyde**

Functional Group	Predicted Wavenumber (cm ⁻¹)
C-H stretch (aromatic)	3100 - 3000
C-H stretch (aldehyde)	2850 - 2750
C=O stretch (aldehyde)	1710 - 1690
C=C stretch (aromatic)	1600 - 1450
C-F stretch	1250 - 1000
C-Br stretch	700 - 500

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Table 5: Predicted Major Fragments in the Mass Spectrum of **4-Bromo-2,5-difluorobenzaldehyde**

m/z	Fragment
220/222	[M] ⁺ (Molecular ion)
191/193	[M-CHO] ⁺
141	[M-Br] ⁺
113	[M-Br-CO] ⁺

Synthesis and Purification

A common synthetic route to **4-Bromo-2,5-difluorobenzaldehyde** involves the formylation of 1,4-dibromo-2,5-difluorobenzene.

Experimental Protocol: Synthesis

Reaction:

1,4-dibromo-2,5-difluorobenzene is reacted with n-butyllithium in dry ether at -78°C to perform a lithium-halogen exchange. The resulting aryllithium species is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group.

Procedure:

- Dissolve 1,4-dibromo-2,5-difluorobenzene (1.0 eq) in dry diethyl ether under a nitrogen atmosphere and cool the solution to -78°C .
- Slowly add n-butyllithium (1.0 eq) dropwise, maintaining the temperature at -78°C .
- Stir the mixture at -78°C for 30 minutes.
- Add a solution of dry N,N-dimethylformamide (1.5 eq) in dry tetrahydrofuran (THF) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

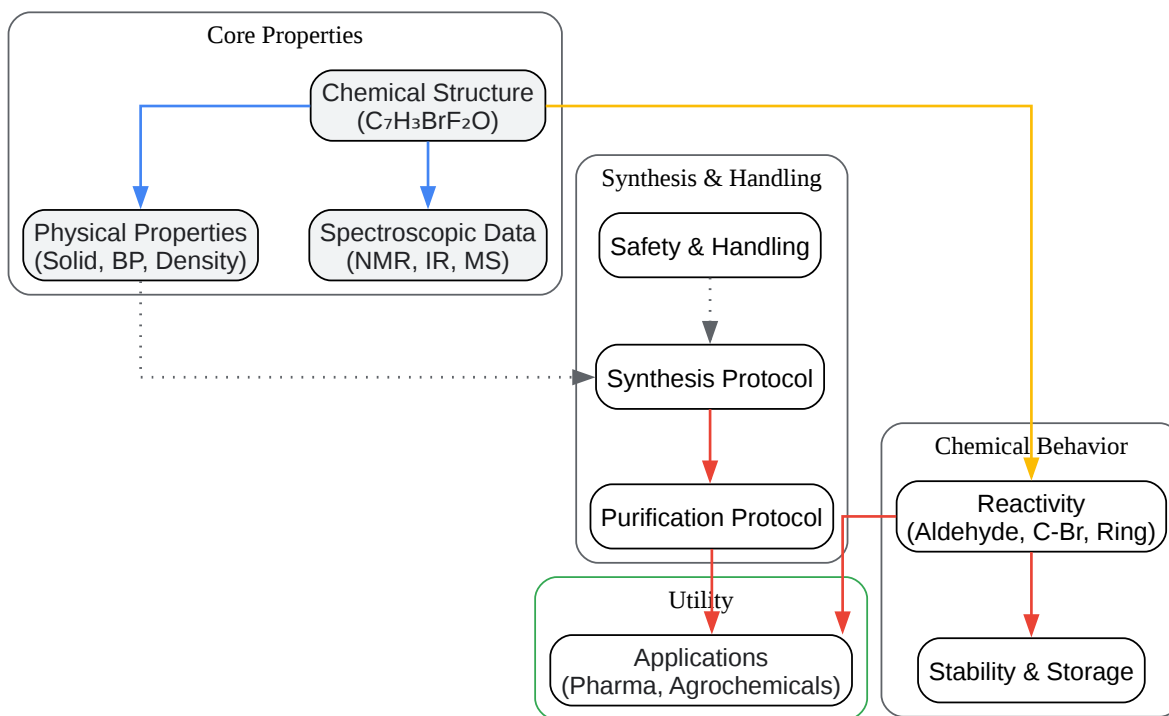
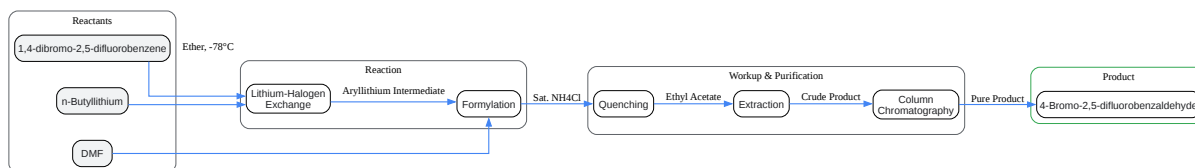
Experimental Protocol: Purification

The crude product is typically purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Procedure:

- Prepare a silica gel column using a slurry of silica in hexane.
- Load the crude product onto the column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 2% ethyl acetate and gradually increasing the polarity).

- Collect the fractions containing the desired product, as monitored by thin-layer chromatography (TLC).
- Combine the pure fractions and evaporate the solvent to yield **4-Bromo-2,5-difluorobenzaldehyde** as a solid.



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